REACTION_CXSMILES
|
[H-].[Na+].[C:3](#[N:7])[CH2:4][C:5]#[N:6].Br[C:9]([CH3:15])([CH3:14])[C:10]([O:12][CH3:13])=[O:11].C(=O)([O-])O.[Na+]>C1COCC1>[C:5]([CH:4]([C:3]#[N:7])[C:9]([CH3:15])([CH3:14])[C:10]([O:12][CH3:13])=[O:11])#[N:6] |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.816 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
5.876 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
5.876 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
1.762 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
91 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 50° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 50° C. for a further 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
This gave 8.9 g of crude product, which was purified by chromatography on silica gel (4:1 cyclohexane-ethyl acetate)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C(C(C(=O)OC)(C)C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |